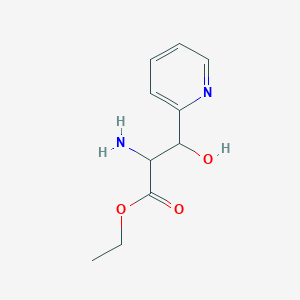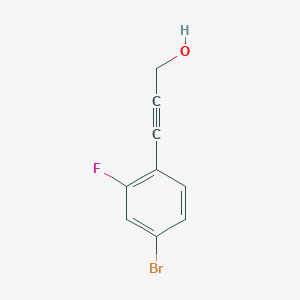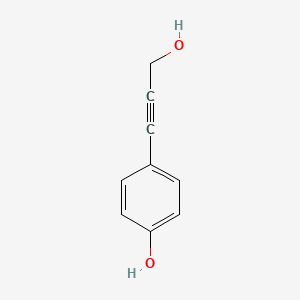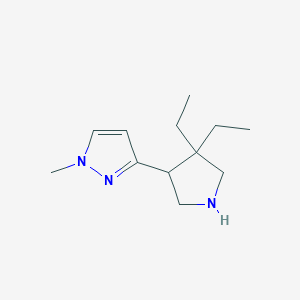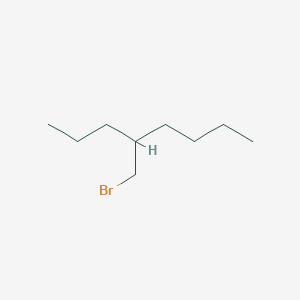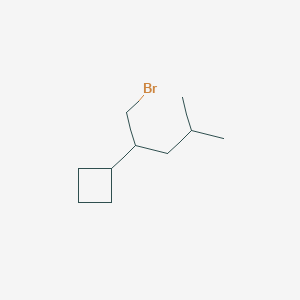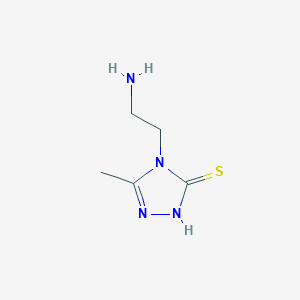
6-Bromo-3,4-diethyl-2-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-3,4-diethyl-2-methylquinoline is a heterocyclic aromatic compound with a quinoline backbone. Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry. This compound, characterized by the presence of bromine, ethyl, and methyl groups, is of interest due to its potential biological activities and synthetic versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3,4-diethyl-2-methylquinoline typically involves the functionalization of a quinoline scaffold. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of quinoline derivatives often employs scalable methods such as microwave-assisted synthesis and solvent-free reactions. These methods are designed to be more environmentally friendly and cost-effective. For example, the use of microwave irradiation can significantly reduce reaction times and improve yields .
化学反応の分析
Types of Reactions
6-Bromo-3,4-diethyl-2-methylquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different quinoline derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications.
科学的研究の応用
6-Bromo-3,4-diethyl-2-methylquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimalarial activities.
Industry: Utilized in the development of dyes, agrochemicals, and other industrial products.
作用機序
The mechanism of action of 6-Bromo-3,4-diethyl-2-methylquinoline depends on its specific application. In biological systems, it may interact with enzymes or receptors, disrupting normal cellular processes. For example, it could inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects .
類似化合物との比較
Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
Chloroquine: A well-known antimalarial drug with a quinoline backbone.
Ciprofloxacin: An antibiotic that contains a quinoline ring.
Uniqueness
6-Bromo-3,4-diethyl-2-methylquinoline is unique due to the specific substitution pattern on the quinoline ring, which can confer distinct chemical and biological properties. The presence of bromine, ethyl, and methyl groups can influence its reactivity and interactions with biological targets .
特性
分子式 |
C14H16BrN |
|---|---|
分子量 |
278.19 g/mol |
IUPAC名 |
6-bromo-3,4-diethyl-2-methylquinoline |
InChI |
InChI=1S/C14H16BrN/c1-4-11-9(3)16-14-7-6-10(15)8-13(14)12(11)5-2/h6-8H,4-5H2,1-3H3 |
InChIキー |
NSUFKOQLLMFBBE-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N=C2C=CC(=CC2=C1CC)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


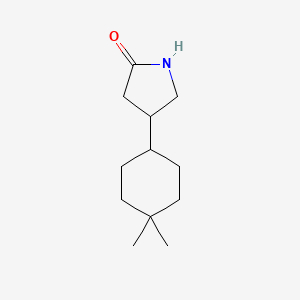
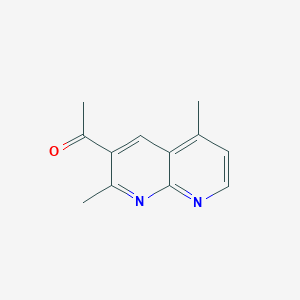
![1-[(3-Methoxycyclobutyl)methyl]piperazine](/img/structure/B13205006.png)
![3-[1-(Aminomethyl)cyclopropyl]-2,5-dimethyloxolan-3-ol](/img/structure/B13205009.png)
